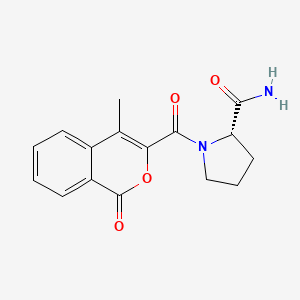![molecular formula C12H13N3O4S2 B7342982 3-[2,1,3-Benzothiadiazol-4-ylsulfonyl(methyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7342982.png)
3-[2,1,3-Benzothiadiazol-4-ylsulfonyl(methyl)amino]cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2,1,3-Benzothiadiazol-4-ylsulfonyl(methyl)amino]cyclobutane-1-carboxylic acid, commonly referred to as BTCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of BTCA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, BTCA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BTCA has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
BTCA has been shown to have a number of biochemical and physiological effects, including the inhibition of COX-2 activity, the suppression of NF-κB activation, and the induction of apoptosis in cancer cells. In addition, BTCA has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
実験室実験の利点と制限
One of the main advantages of BTCA is its versatility, as it can be used in a wide range of applications. In addition, BTCA is relatively easy to synthesize and is commercially available. However, there are also some limitations to the use of BTCA in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many potential future directions for research on BTCA. One area of interest is the development of new drugs based on BTCA, particularly for the treatment of inflammatory diseases and cancer. Another area of interest is the use of BTCA as a plant growth regulator, with the aim of improving crop yield and quality. Finally, there is also potential for the use of BTCA as a fluorescent probe for the detection of heavy metal ions in water, which could have important implications for environmental monitoring and remediation.
Conclusion:
In conclusion, BTCA is a versatile and promising compound that has potential applications in a wide range of fields. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to improve crop yield and quality. While there are some limitations to its use in lab experiments, further research on BTCA could lead to the development of new drugs and the improvement of environmental monitoring and remediation.
合成法
BTCA can be synthesized through a multi-step process that involves the reaction of 2-aminothiophenol with chlorosulfonic acid, followed by the reaction of the resulting compound with methylamine and cyclobutanecarboxylic acid. The final product is obtained through the addition of sodium bicarbonate to the reaction mixture, which results in the formation of BTCA.
科学的研究の応用
BTCA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, BTCA has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In agriculture, BTCA has been used as a plant growth regulator, improving crop yield and quality. In environmental science, BTCA has been used as a fluorescent probe for the detection of heavy metal ions in water.
特性
IUPAC Name |
3-[2,1,3-benzothiadiazol-4-ylsulfonyl(methyl)amino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-15(8-5-7(6-8)12(16)17)21(18,19)10-4-2-3-9-11(10)14-20-13-9/h2-4,7-8H,5-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUYSUUIDBTOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC(C1)C(=O)O)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-[3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7342902.png)

![(1-benzylpiperidin-3-yl)-[(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7342905.png)
![N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methyl]furo[3,2-c]pyridine-4-carboxamide](/img/structure/B7342909.png)
![(2S)-1-[3-(4-fluorophenyl)-1,2-oxazole-5-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7342915.png)
![3-fluoro-N-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B7342921.png)
![5-methyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-1,3-oxazole-4-carboxamide](/img/structure/B7342934.png)
![(1R,2R)-2-pyridin-3-yl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]cyclopropane-1-carboxamide](/img/structure/B7342936.png)
![1-(furan-3-carbonyl)-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]piperidine-4-carboxamide](/img/structure/B7342941.png)
![2-cyclobutyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]propanamide](/img/structure/B7342944.png)
![3-[2-Cyclopropylpropanoyl(methyl)amino]cyclobutane-1-carboxamide](/img/structure/B7342972.png)

![3-[(4-Bromophenyl)sulfonyl-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7342990.png)
![3-[Methyl-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7342992.png)